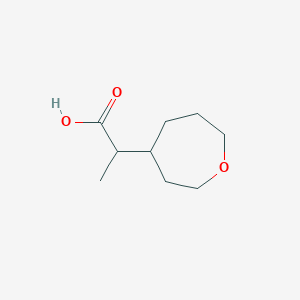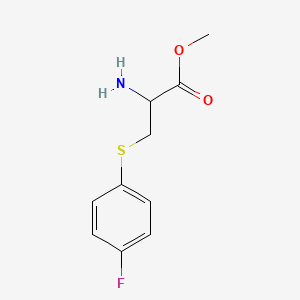
methyl S-(4-fluorophenyl)cysteinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl S-(4-fluorophenyl)cysteinate is a compound that has garnered attention in recent years due to its potential applications in various fields, including medicinal chemistry and neuroprotection. This compound is a derivative of cysteine, an amino acid, and features a fluorobenzyl group, which contributes to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl S-(4-fluorophenyl)cysteinate typically involves the reaction of 4-fluorobenzyl chloride with cysteine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or ethanol. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Methyl S-(4-fluorophenyl)cysteinate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Methyl S-(4-fluorophenyl)cysteinate has been studied for its potential neuroprotective effects. Research has shown that it can protect neurons from ischemic injury by modulating oxidative stress and apoptosis pathways . It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
In addition to its neuroprotective properties, this compound has applications in medicinal chemistry as a building block for the synthesis of more complex molecules
Mecanismo De Acción
The neuroprotective effects of methyl S-(4-fluorophenyl)cysteinate are primarily mediated through the activation of the PI3K/AKT signaling pathway . This pathway plays a crucial role in cell survival and apoptosis. By activating PI3K/AKT, the compound increases the levels of anti-apoptotic proteins such as Bcl-2 and decreases the levels of pro-apoptotic proteins such as Bax and Bim . Additionally, it reduces oxidative stress by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .
Comparación Con Compuestos Similares
Methyl S-(4-fluorophenyl)cysteinate can be compared to other cysteine derivatives and fluorobenzyl compounds. Similar compounds include:
Methyl S-(4-fluorobenzyl)-L-cysteinate: Another cysteine derivative with similar neuroprotective properties.
S-allyl-L-cysteine: Known for its antioxidant and anti-inflammatory effects.
Gallic acid conjugates: These compounds also exhibit neuroprotective and antioxidant properties.
Propiedades
Fórmula molecular |
C10H12FNO2S |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(4-fluorophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C10H12FNO2S/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3 |
Clave InChI |
SHUFGWZQVFHFPU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CSC1=CC=C(C=C1)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


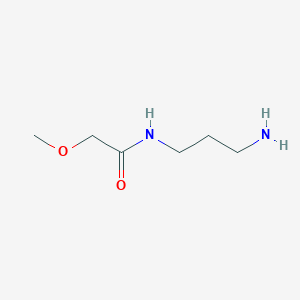
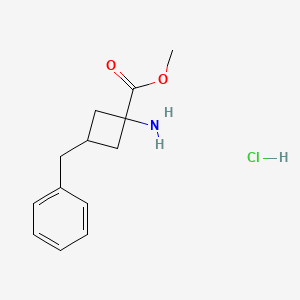
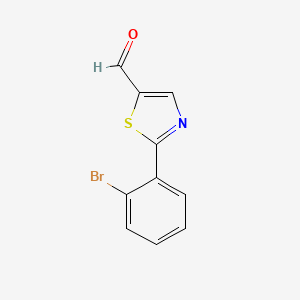

![2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile](/img/structure/B13567349.png)
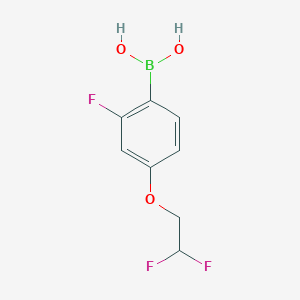
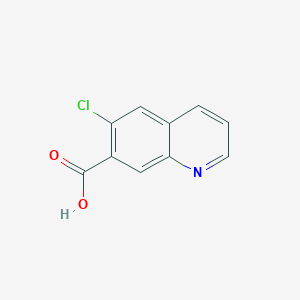
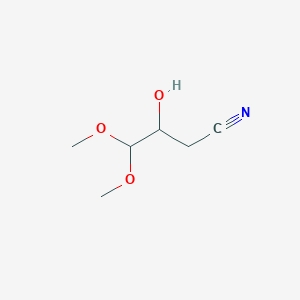
![3-({4-[({2H,3H,4H-pyrano[2,3-c]pyridin-6-yl}methyl)amino]piperidin-1-yl}methyl)-1,4,7-triazatricyclo[6.3.1.0,4,12]dodeca-6,8(12),9-triene-5,11-dione](/img/structure/B13567368.png)
![3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride](/img/structure/B13567373.png)

